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Diethyl phthalate-d14

Cat. No.: B1433450
CAS No.: 99873-99-1
M. Wt: 236.32 g/mol
InChI Key: FLKPEMZONWLCSK-NFUPRKAOSA-N
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Description

Theoretical Framework of Stable Isotope Labeled Compounds in Research

Stable isotope labeling is a powerful technique used to trace the journey of a molecule through a chemical reaction, a metabolic pathway, or a biological system. wikipedia.org This is achieved by replacing one or more atoms in a compound with their non-radioactive (stable) isotopes. wikipedia.orgmoravek.com Commonly used stable isotopes include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com

The fundamental principle behind this technique is that the chemical and functional properties of a molecule remain virtually identical after isotopic substitution. nih.gov However, the difference in mass, due to the additional neutrons in the isotope's nucleus, makes the labeled compound distinguishable from its non-labeled counterpart using analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. wikipedia.orgnih.gov

This ability to "trace" molecules allows researchers to:

Elucidate complex metabolic pathways. symeres.comnih.gov

Determine the pharmacokinetics of a drug, including its absorption, distribution, metabolism, and excretion (ADME). symeres.comacs.org

Quantify endogenous levels of a substance with high precision by using the labeled compound as an internal standard. mdpi.comresearchgate.net

Investigate reaction mechanisms and kinetics. symeres.com

The use of stable isotopes, particularly deuterium, offers a significant advantage over radioactive isotopes as they are not subject to radioactive decay, making them safer for use in a wider range of studies, including those involving human subjects. nih.gov

Academic Rationale for Utilizing Diethyl Phthalate-D14 as a Reference Standard

This compound serves as an essential analytical tool, primarily as an internal standard, in the quantitative analysis of its non-labeled counterpart, DEP, and other phthalates. medchemexpress.commedchemexpress.com The rationale for its use is grounded in the need for accurate and reliable measurement of these ubiquitous environmental contaminants. dphen1.com

Phthalates are not chemically bound to the polymer matrix of plastics and can easily leach into the environment, leading to widespread human exposure. unil.ch Due to this prevalence, accurately quantifying phthalate (B1215562) levels in various matrices such as water, soil, food, and biological samples is crucial for exposure assessment. researchgate.netresearchgate.net

The use of this compound as an internal standard helps to correct for potential errors that can occur during sample preparation and analysis. These errors can arise from:

Matrix effects: The complex composition of a sample can interfere with the analytical signal of the target compound. mdpi.com

Analyte loss during sample extraction: The efficiency of extracting the target compound from the sample can vary. mdpi.com

Instrumental variability: Fluctuations in the performance of the analytical instrument can affect the results. mdpi.com

By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss or variation that affects the native DEP will also affect the labeled standard in the same way. Since the mass spectrometer can differentiate between the two, the ratio of their signals can be used to calculate the precise concentration of the native DEP, thereby improving the accuracy and reproducibility of the measurement. mdpi.comresearchgate.net

Analytical TechniqueApplication of this compoundReference
Gas Chromatography-Mass Spectrometry (GC-MS)Used as a surrogate internal standard for the quantitative determination of priority phthalates in surface water. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Employed in studies to determine the kinetics and fractional excretion of phthalate metabolites in human urine. nih.gov
Solid-Phase Microextraction (SPME) coupled with GC-MSProposed as an internal standard to correct for errors during sample preparation and avoid matrix effects in food analysis. mdpi.com

Current Research Perspectives on Deuterated Phthalates

Current research on deuterated phthalates, including this compound, is largely focused on improving our understanding of human exposure to and metabolism of this class of chemicals.

One area of active investigation is skin absorption. A recent study utilized a mixture of deuterated phthalates, including d4-DEP, to assess their permeation through human skin both in vitro and in vivo. unil.ch The use of deuterated compounds was critical to distinguish the experimentally applied phthalates from the ubiquitous background exposure, allowing for a clear measurement of dermal uptake and subsequent metabolism. unil.ch The findings from such studies are vital for developing effective strategies to mitigate exposure to phthalates. unil.ch

Another key research focus is the characterization of phthalate metabolism and excretion kinetics. Studies involving the oral administration of deuterated phthalates, such as D(4)-DEHP and D(4)-DINP, to human volunteers have provided valuable data on the half-lives and fractional excretion of their primary and secondary metabolites. nih.gov This information is essential for refining human biomonitoring strategies and for accurately assessing exposure levels from metabolite concentrations in urine. nih.gov

Furthermore, deuterated phthalates are instrumental in validating analytical methods for detecting trace levels of phthalates in various environmental matrices. For instance, research has been conducted to validate a methodology for determining priority phthalates at very low concentrations in surface waters, using deuterated phthalates as surrogate internal standards. researchgate.net

Research AreaKey Finding Using Deuterated PhthalatesReference
Skin PermeationIn vitro results mirrored in vivo findings, with DEP showing rapid permeation and urinary excretion. unil.ch
Metabolism and ExcretionMetabolite half-lives of DEHP and DINP were estimated to be 4-8 hours, with over 90% of metabolites excreted in the first 24 hours. nih.gov
Environmental AnalysisValidated a method for determining trace concentrations (0.01 to 0.66 μg/liter) of four priority phthalates in Lake Baikal water. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B1433450 Diethyl phthalate-d14 CAS No. 99873-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKPEMZONWLCSK-NFUPRKAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301334039
Record name Bis(1,1,2,2,2-pentadeuterioethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99873-99-1
Record name Bis(1,1,2,2,2-pentadeuterioethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical Methodologies for Diethyl Phthalate D14

Chromatographic Techniques in Conjunction with Diethyl Phthalate-D14 as an Internal Standard

Chromatographic methods coupled with mass spectrometry are the gold standard for the determination of phthalates. The use of this compound as an internal standard is crucial for achieving the high accuracy and precision required for trace-level quantification in complex samples such as environmental matrices, food, and biological fluids. korea.ac.kr

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is a widely employed technique for phthalate (B1215562) analysis due to its excellent chromatographic resolution and sensitivity. gcms.cz When using this compound as an internal standard, it is introduced into both the calibration standards and the unknown samples at a fixed concentration. nih.gov This allows for the correction of variations in injection volume and instrument response. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions for both the native phthalate and its deuterated analogue. nih.govnih.gov

For instance, in the analysis of phthalates in coffee, a method utilized a fused-silica capillary column (SLB5, 30 m × 0.25 i.d. × 0.5 μm) with helium as the carrier gas. nih.gov Similarly, for indoor air analysis, a DB-1 column was used with a temperature program designed to separate multiple phthalates. jst.go.jp The choice of column and temperature program is critical to ensure baseline separation of target analytes from potential interferences. gcms.cz

Table 1: Examples of GC-MS Parameters for Phthalate Analysis Using Deuterated Internal Standards

Parameter Method 1: Coffee Brew nih.gov Method 2: Indoor Air jst.go.jp Method 3: Wine oiv.int
Column SLB5 (5% diphenyl 95% dimethyl siloxane), 30 m x 0.25 mm i.d., 0.5 µm film DB-1, 15 m x 0.25 mm i.d., 0.1 µm film Not Specified
Injector Not Specified Splitless, 280°C Splitless
Oven Program Not Specified 80°C (2 min), ramp 8°C/min to 210°C (5 min), ramp 20°C/min to 250°C (5 min) Not Specified
Carrier Gas Helium Helium Not Specified
Detector Mass Spectrometer (Shimadzu GCMS-QP5000) Mass Spectrometer Mass Spectrometer
MS Mode Selected Ion Monitoring (SIM) Selected Ion Monitoring (SIM) SIM or MRM

| Internal Standards | Diethyl phthalate-d4, Bis(2-ethylhexyl) phthalate-d4 | DEP-d4, DBP-d4, BBP-d4, DEHP-d4 | Deuterated Phthalates |

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for analyzing phthalate metabolites in biological matrices like urine, as well as for parent phthalates in various samples. uq.edu.aunih.gov This technique often utilizes electrospray ionization (ESI) and multiple reaction monitoring (MRM) for detection, which provides exceptional selectivity and sensitivity. nih.govsciex.com

The use of this compound and other isotopically labeled standards in LC-MS/MS is essential for correcting matrix effects, which are a common issue in ESI. nih.gov An online solid-phase extraction (SPE) system can be coupled with the LC-MS/MS to automate sample cleanup and pre-concentration, improving throughput and reproducibility. uq.edu.au Chromatographic separation is typically achieved using C18 columns with a gradient elution of water and an organic solvent like methanol or acetonitrile. sciex.coms4science.at

Table 2: Examples of LC-MS/MS Parameters for Phthalate Analysis

Parameter Method 1: Urine Metabolites uq.edu.au Method 2: General Phthalates sciex.com Method 3: General Phthalates s4science.at
LC System Not Specified Agilent 1200 Altus UPLC®
Column Synergi MAX-RP, 150 x 3.00 mm, 4 µm Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm Brownlee™ C18, 100 x 2.1 mm, 2.7 µm
Mobile Phase Not Specified Water + 10 mM ammonium acetate and methanol Not Specified
Flow Rate Not Specified 500 µL/min Not Specified
MS System Sciex QTRAP SCIEX QTRAP® 5500 QSight™ 220 Triple Quad
Ion Source Electrospray Ionization (ESI) Turbo V™ with ESI Electrospray Ionization (ESI)

| MS Mode | Not Specified | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

Application of Isotope Dilution Mass Spectrometry with this compound

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision. colab.ws The principle of IDMS involves adding a known quantity of an isotopically labeled standard, such as this compound, to a sample before any extraction or cleanup steps. korea.ac.kr Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample processing and the same ionization response in the mass spectrometer.

The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard. korea.ac.kr This ratio remains constant regardless of sample loss or signal suppression/enhancement. This makes IDMS particularly powerful for analyzing samples with complex matrices where recoveries can be variable and matrix effects are significant. nih.gov The use of deuterated phthalates as internal standards has been shown to enable matrix-error free determinations without the need for more laborious techniques like standard addition. researchgate.net

Strategies for Sample Preparation and Matrix Effect Compensation in Quantification

The primary challenge in phthalate analysis is the potential for contamination from the laboratory environment, as phthalates are widely used in plastics. oiv.intmdpi.com Therefore, stringent precautions are necessary, such as using glassware that has been heat-treated or rinsed with appropriate solvents (e.g., acetone, isohexane) and avoiding contact with plastic materials wherever possible. oiv.int

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This is a classic technique used to extract phthalates from aqueous samples like water, coffee, or wine into an immiscible organic solvent such as hexane or a hexane/ether mixture. korea.ac.krnih.govoiv.intresearchgate.net

Solid-Phase Extraction (SPE): SPE is used for both cleanup and concentration of analytes from a sample. It can be performed offline or online coupled directly to an LC system. uq.edu.au However, SPE cartridges themselves can be a source of phthalate contamination. sciex.com

Ultrasonication: This method is often used to extract phthalates from solid samples, such as indoor dust or filters used for air sampling, into a solvent like acetone. jst.go.jp

The co-elution of matrix components with the target analyte can suppress or enhance the ionization efficiency in the mass spectrometer, a phenomenon known as the matrix effect. Using this compound as an internal standard is the most effective strategy to compensate for these effects. Since the deuterated standard co-elutes with the native compound and has the same ionization properties, it is affected by the matrix in the same way, thus ensuring the ratio of the two compounds remains accurate and enabling reliable quantification. nih.gov

Method Validation, Quality Control, and Inter-laboratory Comparisons in Deuterated Phthalate Analysis

Validation of an analytical method is essential to ensure that it is fit for its intended purpose. Key validation parameters for phthalate analysis include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. jst.go.jp

Linearity: Calibration curves are constructed using standards containing the native phthalates and a constant concentration of the deuterated internal standard. Good linearity is typically indicated by a coefficient of determination (R²) greater than 0.99. jst.go.jpuq.edu.au

LOD and LOQ: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Accuracy and Precision: Accuracy is often assessed through recovery studies by spiking blank matrices with known amounts of phthalates. Recoveries are expected to be within an acceptable range (e.g., 80-120%). Precision is evaluated by the relative standard deviation (RSD) of replicate measurements. jst.go.jpuq.edu.au

Quality control (QC) measures are critical for maintaining data integrity. This includes the regular analysis of procedural blanks to monitor for laboratory contamination, fortified matrix samples to check for accuracy, and reference materials when available. oiv.intresearchgate.net

Table 3: Reported Method Validation Parameters for Phthalate Analysis

Parameter Value/Range Matrix Reference
LOD 0.01 – 0.17 µg/L Surface Water researchgate.net
LOQ 0.02 - 1 µg/L Human Urine nih.gov
Linearity (R²) > 0.998 Synthetic Urine uq.edu.au
Accuracy (Recovery) 91.3–99.9% Adsorbents (Air Sampling) jst.go.jp
Precision (RSD) 5.1–13.1% (Reproducibility) Adsorbents (Air Sampling) jst.go.jp

| Precision (RSD) | 4.5 - 25.8% (Inter-day) | Urine | uq.edu.au |

Pharmacokinetic and Metabolic Profiling Utilizing Diethyl Phthalate D14

Investigation of Diethyl Phthalate-D14 Absorption and Systemic Distribution

Studies involving the administration of deuterium-labeled diethyl phthalate (B1215562) (D4-DEP) have been instrumental in understanding its absorption and distribution in humans. Research indicates that inhalation and dermal penetration are significant routes of exposure and uptake for low-molecular-weight phthalates like DEP. nih.govcore.ac.uk

In controlled human exposure studies, D4-DEP was shown to be absorbed through both inhalation and dermal pathways. nih.govresearchgate.net When participants were exposed to D4-DEP in the air, metabolites were readily detected in urine, confirming systemic absorption. nih.gov The efficiency of absorption can vary, with combined inhalation and dermal exposure leading to significantly higher levels of excreted metabolites compared to dermal exposure alone. nih.govresearchgate.net For instance, one study found that the average excreted levels of D4-DEP metabolites were nine times higher after combined exposure compared to dermal-only exposure. nih.gov

Once absorbed, phthalates and their metabolites can be found in various biological samples, including urine, serum, and breast milk, indicating systemic distribution. mdpi.com While DEP is distributed in the body, it does not tend to accumulate in tissues, with most of the compound and its breakdown products being cleared relatively quickly. cdc.govindustrialchemicals.gov.au

Elucidation of Diethyl Phthalate Metabolite Pathways

The biotransformation of diethyl phthalate is a multi-step process involving both Phase I and Phase II metabolic reactions. mdpi.com The metabolism of phthalate esters begins in the body with rapid conversion to their monoesters, which can then undergo further oxidation. nih.govsemanticscholar.org

The primary and initial step in the metabolism of diethyl phthalate is hydrolytic biotransformation. nih.govmdpi.com This Phase I reaction involves the cleavage of one of the ester bonds by enzymes such as carboxylesterases and lipases, which are present in the gastrointestinal tract and the liver. nih.govmdpi.com This hydrolysis converts the parent compound, Diethyl Phthalate (DEP), into its primary metabolite, Monoethyl Phthalate (MEP), and an alcohol moiety. mdpi.comindustrialchemicals.gov.au

Following this initial hydrolysis, the resulting monoester, MEP, undergoes a Phase II conjugation reaction. nih.gov Specifically, it is conjugated with glucuronic acid (a process known as glucuronidation) to form a more water-soluble conjugate. nih.govmdpi.com This hydrophilic conjugate can be more readily eliminated from the body via urine. mdpi.com For low-molecular-weight phthalates like DEP, the monoester is the predominant form excreted. nih.govresearchgate.net

While the main metabolic pathway for low-molecular-weight phthalates like DEP is hydrolysis to the monoester followed by excretion, oxidative metabolism can also occur. nih.govresearchgate.net These pathways are more prominent for phthalates with longer alkyl side chains but are relevant for DEP as well. nih.govnih.gov

Oxidative metabolism can involve several reactions, including the hydroxylation of the aromatic ring or the aliphatic side chain, often mediated by cytochrome P450 enzymes. nih.govnih.govresearchgate.net This can lead to the formation of various secondary metabolites. Studies on the degradation of DEP have identified pathways involving hydroxylation resulting from hydroxyl radical attacks on the aromatic ring. nih.govresearchgate.net Fungal metabolism studies, which can provide insight into potential biotransformation pathways, have shown that DEP degradation can involve cytochrome P450-dependent monohydroxylations and oxidative O-dealkylation, ultimately leading to phthalic acid as a central intermediate. nih.gov

Characterization of Elimination and Excretion Kinetics of Diethyl Phthalate Metabolites

The use of deuterium-labeled DEP has enabled precise characterization of its elimination kinetics without confounding background levels. nih.gov Studies show that after absorption, metabolites of D4-DEP are excreted rapidly, primarily in the urine. nih.govsemanticscholar.org However, significant inter-individual variation in excretion rates has been observed. nih.gov

In a human study involving combined inhalation and dermal exposure to D4-DEP, the excretion of its metabolites peaked (Tmax) at approximately 3.3 hours, with an elimination half-life (T½) of 2.1 hours. nih.govresearchgate.net When exposure was limited to the dermal route, the peak excretion was slightly delayed, occurring at 4.6 hours, with a longer half-life of 2.7 hours. nih.govresearchgate.net These findings highlight the rapid clearance of DEP metabolites from the body. Generally, the half-lives of phthalates are less than 24 hours. nih.gov

Elimination Kinetics of D4-DEP Metabolites After Human Exposure
Exposure RoutePeak Excretion Time (Tmax)Elimination Half-Life (T½)Reference
Combined Inhalation & Dermal3.3 hours2.1 hours nih.gov
Dermal Only4.6 hours2.7 hours nih.gov

Mechanistic Studies on the Influence of Deuteration on Compound Pharmacokinetics

Deuterium-labeled compounds like this compound serve primarily as stable isotope tracers in pharmacokinetic studies. chemsrc.com Their use allows researchers to distinguish the administered dose from any pre-existing or ongoing environmental exposure to the non-deuterated form of the compound. nih.gov

Beyond its role as a tracer, the substitution of hydrogen with deuterium (B1214612) can have a direct mechanistic influence on a compound's pharmacokinetics due to the kinetic isotope effect (KIE). nih.govresearchgate.net The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, metabolic reactions that involve the cleavage of this bond can proceed at a slower rate for the deuterated compound. nih.gov

This slowing of metabolic processes can lead to several changes in a drug's profile, including:

Redirected Metabolic Pathways: If a compound has multiple metabolic pathways, deuteration at a specific site can slow one pathway, causing the metabolism to shift towards alternative routes. nih.gov

While the primary application of DEP-D14 in the cited studies is for tracer purposes, the underlying principle of the KIE is a critical consideration in pharmacology. nih.govdntb.gov.ua The strategic deuteration of pharmaceuticals is an area of active research aimed at improving the pharmacokinetic and metabolic profiles of drugs. chemsrc.comnih.gov

Environmental Research Applications of Diethyl Phthalate D14

Environmental Source Apportionment and Contaminant Tracing

Identifying the origins and pathways of pollutants is critical for effective environmental management. DEP-D14 plays a crucial role as a surrogate standard in analytical methods designed for source apportionment and contaminant tracing of phthalates. researchgate.net When analyzing environmental samples such as water, soil, or air, a known amount of DEP-D14 is added at the beginning of the sample preparation process.

The primary challenge in analyzing ubiquitous contaminants like DEP is distinguishing between the environmental contaminant and contamination introduced during sample collection and laboratory analysis. cdc.gov Because DEP-D14 does not naturally occur in the environment, its recovery rate after the analytical procedure provides a precise measure of the efficiency of the extraction and analysis process for the target compound, DEP. By correcting for any loss of the standard during the procedure, researchers can accurately quantify the concentration of native DEP in the sample. researchgate.net This allows for reliable comparisons of phthalate (B1215562) levels across different locations, helping to pinpoint pollution hotspots and trace contaminants back to their potential sources, such as industrial effluents, landfill leachate, or runoff from agricultural areas where plastic products are used. mdpi.com

Assessment of Environmental Fate and Transformation Processes

Understanding what happens to chemical contaminants after they enter the environment is a fundamental goal of environmental science. DEP-D14 is instrumental in studies that assess the environmental fate and transformation of DEP. These studies investigate how the compound degrades, where it moves, and how it is distributed in different environmental compartments.

Biodegradation is a primary pathway for the breakdown of phthalates in the environment. who.intinchem.org Studies have shown that DEP can be biodegraded by microorganisms in soil and activated sewage sludge. inchem.orgnih.gov The process typically involves the sequential hydrolysis of the ester bonds to form monoethyl phthalate (MEP) and subsequently phthalic acid (PA). inchem.orgnih.gov

In laboratory and field experiments, DEP-D14 is used as a tracer to monitor these degradation pathways without interference from background DEP contamination. Researchers can introduce DEP-D14 into a controlled environmental matrix (e.g., a soil microcosm or a water-sediment system) and track its disappearance over time while monitoring the appearance of its deuterated metabolites. This provides precise data on degradation rates and half-lives under various conditions. For instance, studies have determined the half-life of DEP in soil to be as short as 0.75 days at 20°C. inchem.org

Environmental MatrixDegradation ProcessKey MetabolitesReported Half-Life of DEP
SoilAerobic BiodegradationMonoethyl Phthalate (MEP), Phthalic Acid (PA)0.75 - 2.21 days
Activated Sewage SludgeAerobic BiodegradationCarbon Dioxide>94% degradation within 1.1 days
Water/SedimentAerobic & Anaerobic BiodegradationMonoethyl Phthalate (MEP), Phthalic Acid (PA)Degradation >76% under various conditions

This table presents generalized data for Diethyl Phthalate (DEP) degradation, studied using methodologies where labeled compounds like DEP-D14 are essential for accurate quantification.

The movement of contaminants within and between ecosystems determines their potential for widespread impact. DEP can be released into the environment and transported through air, water, and soil. who.intresearchgate.net Its physical and chemical properties, such as its water solubility (1000 mg/L at 25°C) and vapor pressure, influence its mobility. who.int Abiotic processes like hydrolysis and photolysis are generally considered insignificant in the environmental fate of DEP. who.intresearchgate.net

DEP-D14 is used in transport studies to track the movement of the contaminant. By applying DEP-D14 to a specific area, such as a soil column or an aquatic mesocosm, scientists can follow its migration into different layers of soil, its potential to leach into groundwater, or its partitioning between water and sediment. inchem.org The distinct mass of DEP-D14 allows for its precise detection and quantification in various samples collected from the system, providing clear insights into its transport and distribution patterns. researchgate.net

Application of Stable Isotope Ratio Analysis in Environmental Phthalate Studies

Stable isotope ratio analysis is a powerful technique for elucidating the sources and transformation processes of environmental contaminants. This method measures the relative abundance of stable isotopes (e.g., ¹³C and ¹²C) in a compound.

The ratio of stable carbon isotopes (¹³C/¹²C), expressed as δ¹³C, can vary in phthalates depending on the manufacturing process and the raw materials used. nih.govwikipedia.org Furthermore, environmental degradation processes like biodegradation and photolysis often favor the reaction of molecules containing the lighter ¹²C isotope, leading to an enrichment of the heavier ¹³C isotope in the remaining, undegraded contaminant pool. wikipedia.orgnih.gov By measuring the δ¹³C value of DEP in environmental samples, researchers can gain clues about its origin and the extent of its degradation. nih.gov

While DEP-D14 is labeled with a hydrogen isotope (deuterium), its role in these studies is critical for ensuring the accuracy of the δ¹³C measurements of the target, non-deuterated DEP. researchgate.net Accurate quantification of the contaminant concentration is a prerequisite for interpreting stable isotope data. DEP-D14 serves as the ideal internal standard in the analytical methods, such as Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), used for these measurements. nih.gov It allows for precise correction of instrumental variations and matrix effects, ensuring that the measured δ¹³C values are reliable and truly reflect the isotopic composition of the environmental DEP. researchgate.netnih.gov

Isotope ApplicationAnalytePurposeRole of Diethyl Phthalate-D14
Contaminant QuantificationDiethyl Phthalate (DEP)Measure concentration in environmental mediaInternal standard for accurate quantification
Stable Isotope AnalysisDiethyl Phthalate (DEP)Determine δ¹³C signature for source and degradation assessmentServes as an internal standard to ensure the accuracy of concentration data needed for reliable isotope ratio analysis

Contribution to Long-term Environmental Monitoring Strategies

Long-term monitoring programs are essential for tracking trends in environmental pollution, assessing the effectiveness of regulations, and protecting ecosystem and human health. The reliability of data generated in these programs is paramount. Phthalates, including DEP, are frequently included in national and international monitoring surveys, such as the U.S. National Health and Nutrition Examination Survey (NHANES). epa.gov

The use of isotopically labeled standards like DEP-D14 is a cornerstone of high-quality environmental monitoring. researchgate.net By incorporating DEP-D14 as a surrogate or internal standard in validated analytical methods (e.g., GC-MS, LC-MS), monitoring programs can produce highly accurate and reproducible data over many years. cdc.govresearchgate.net This ensures that observed trends in DEP concentrations are real and not artifacts of analytical variability. The consistency and comparability of data, both within a single laboratory over time and between different laboratories, are significantly enhanced, providing a robust foundation for environmental policy and risk assessment. researchgate.net

Exposure Assessment Research Employing Diethyl Phthalate D14

Biomonitoring of Diethyl Phthalate (B1215562) and its Metabolites in Biological Fluids

The cornerstone of assessing human exposure to Diethyl Phthalate (DEP) lies in the accurate measurement of its metabolites in biological fluids. Diethyl Phthalate-D14 plays a critical role in this process, primarily as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) nih.govnih.govoregonstate.educdc.govrestek.comnih.gov. The use of an isotope-labeled standard is essential for achieving the high specificity, sensitivity, and accuracy required to quantify the low levels of phthalate metabolites typically found in human samples nih.gov.

Urine is the most common biological matrix for biomonitoring phthalate exposure because it is non-invasive to collect and contains relatively high concentrations of metabolites nih.govnih.gov. The primary metabolite of DEP is Monoethyl Phthalate (MEP), and its measurement in urine is a reliable biomarker of recent exposure nih.govnih.gov. In a study involving 16 volunteers exposed to deuterium-labelled DEP (D4-DEP), the excretion of its metabolite peaked at 3.3 hours after combined inhalation and dermal exposure, with a half-life of 2.1 hours nih.govmdpi.comnih.gov. This rapid excretion highlights that urinary metabolite levels reflect very recent exposures.

Beyond urine, researchers have also measured phthalate metabolites in other biological fluids, including blood serum, semen, and breast milk, to understand their distribution within the body researchgate.net. For instance, a study in Shanghai detected DEP in blood serum, semen, and fat samples, indicating systemic distribution after exposure restek.com. The use of this compound and its deuterated metabolites as internal standards in these analyses ensures the reliability of the data, which is crucial for linking exposure to potential health outcomes.

Characterization of Human Exposure Pathways

Understanding the routes through which humans are exposed to DEP is fundamental for developing effective mitigation strategies. Research utilizing this compound as a tracer has been instrumental in elucidating the contribution of different exposure pathways, including ingestion, inhalation, and dermal absorption nih.govcdc.gov.

Dermal Absorption: The skin is a significant route of exposure to DEP, particularly from its use in personal care products nih.gov. A study using deuterium-labelled DEP (d4-DEP) characterized its permeation through human skin both in vitro and in vivo. The research found that DEP showed rapid permeation, with a urinary excretion peak occurring approximately six hours after application to the skin publicnow.comnih.gov. Another study estimated that the dermal absorption fraction of DEP from personal care products was 56.2% nih.gov. These studies, which rely on the ability to distinguish the administered labeled DEP from background environmental exposure, underscore the importance of the dermal pathway.

Inhalation: Inhalation of DEP from indoor air is another important exposure route cdc.gov. A human chamber exposure study with 16 volunteers used deuterium-labelled DEP (D4-DEP) to investigate uptake via inhalation. The results showed that after inhalation, D4-DEP metabolites were rapidly excreted, though there was high inter-individual variation nih.govmdpi.com. The average excreted levels of metabolites after combined inhalation and dermal exposure were significantly higher than after dermal exposure alone, highlighting the contribution of the inhalation route mdpi.com.

Ingestion: While ingestion is a known pathway for many phthalates, particularly from food packaging, the use of this compound in controlled human studies to specifically quantify the ingestion pathway for DEP is less documented in the provided search results. However, biomonitoring data from the general population, which uses analytical methods reliant on deuterated standards, helps to estimate the total body burden from all sources, including ingestion nih.govresearchgate.netcdc.goviiab.me.

Interactive Data Table: Excretion Kinetics of D4-DEP Metabolites After Exposure

Exposure RoutePeak Excretion Time (hours)Elimination Half-life (T½) (hours)
Combined Inhalation & Dermal3.32.1
Dermal Only4.62.7

Source: Krais et al. (2018) nih.govmdpi.com

Population-Level Exposure Dynamics and Trends

Large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, provide valuable data on the exposure of the general population to various environmental chemicals, including DEP nih.govnih.govresearchgate.netiiab.me. These surveys utilize advanced analytical methods that employ isotope-labeled internal standards like this compound to ensure data accuracy and comparability over time.

NHANES data have consistently shown widespread exposure to DEP in the U.S. population, with the metabolite MEP being detected in over 75% of samples researchgate.net. Analysis of NHANES data from 2001 to 2010 revealed a decreasing trend in the concentrations of MEP, suggesting a potential reduction in exposure over that period nih.gov.

These population-level data also allow for the examination of exposure differences across various demographics. For example, some studies have reported higher MEP levels in females, which may be related to a greater use of personal care products containing DEP researchgate.net. Children have been found to have lower concentrations of MEP compared to adolescents and adults, a trend that is opposite to that observed for other phthalates researchgate.netiiab.me. These insights are critical for identifying vulnerable populations and for informing public health policies.

Interactive Data Table: Median Urinary MEP Concentrations in the U.S. Population (NHANES)

YearMedian MEP Concentration (ng/mL)
1999-2000162.0
2001-2002143.0
2003-2004108.0
2005-200699.1
2007-200880.8
2009-201078.9

Note: This table presents a simplified view of trends. For detailed data and demographic breakdowns, refer to the official NHANES reports. nih.govresearchgate.net

Specific Considerations for Occupational Exposure Assessment

Workplace environments where DEP is manufactured or used in products can lead to significantly higher exposures compared to the general population researchgate.netnih.govipl.ptresearchgate.net. Biomonitoring using urinary metabolites is a valuable tool for assessing occupational exposure, as it provides an integrated measure of uptake from all routes, including dermal contact and inhalation, which are often significant in occupational settings nih.govipl.pt.

A pilot biomonitoring study of workers in various industries found that those in phthalate manufacturing had MEP concentrations that exceeded general population levels by four-fold researchgate.net. Another systematic review of occupational exposure to phthalates highlighted that most studies have focused on di(2-ethylhexyl) phthalate (DEHP), and there is a need for more research on other phthalates like DEP in occupational settings nih.govipl.pt.

The use of analytical methods with isotope-labeled standards like this compound is crucial in occupational studies to accurately quantify the higher levels of metabolites and to distinguish occupational exposure from background levels nih.gov. These assessments are vital for implementing appropriate workplace safety measures and for protecting worker health.

Advanced Research on Diethyl Phthalate D14 in Health and Disease Contexts

Investigations into Endocrine Disruption Mechanisms Facilitated by Deuterated Phthalate (B1215562) Analysis

Diethyl phthalate (DEP) is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems. nih.govreading.ac.uk Research suggests that DEP can exert estrogenic effects, potentially by indirectly activating the estrogen receptor α (ERα), which may increase the proliferation of human breast cancer cells. nih.gov Other studies indicate that exposure to phthalates is associated with disruptions in steroid and thyroid hormone signaling, which can affect reproductive health. nih.gov Phthalates have been shown to down-regulate testosterone (B1683101) production and may interfere with androgen and thyroid receptors. semanticscholar.org

To accurately investigate these subtle and complex mechanisms, researchers must precisely quantify the exposure levels of DEP and its metabolites in biological systems. Diethyl phthalate-D14 is instrumental in this process. When added to a biological sample (such as urine, blood, or tissue) at a known concentration at the beginning of the analytical process, it behaves almost identically to the native DEP during extraction, cleanup, and analysis. kcasbio.com By measuring the ratio of native DEP to the this compound standard using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can calculate the exact amount of DEP in the original sample with high precision and accuracy. researchgate.net This accurate quantification is vital for establishing clear dose-response relationships and understanding how even low-level exposures to DEP might trigger endocrine-disrupting effects at the molecular level.

Reproductive and Developmental Toxicity Studies Utilizing this compound for Enhanced Quantification

Exposure to DEP has been linked to adverse effects on reproductive and developmental health. cbs8.com Animal studies have demonstrated that DEP exposure can lead to developmental toxicity, including reduced postnatal growth, though often at doses that also cause maternal toxicity. europa.eu A two-generation study in rats found that high dietary doses of DEP resulted in inhibited body weight gain in pups before weaning and slightly delayed vaginal opening in females. nih.gov In humans, prenatal exposure to DEP has been associated with changes in hormone concentrations and anogenital distance in male infants, a sensitive marker of androgen action during development. mdpi.com

The ability to link such health outcomes to specific exposure levels is a cornerstone of reproductive and developmental toxicology. Biomonitoring studies, which assess the internal dose of chemicals in human populations, are critical in this field. mdpi.com These studies rely on the accurate measurement of phthalate metabolites in urine samples from pregnant women and children. nih.gov The use of this compound as an internal standard in isotope dilution analysis is the preferred method for these large-scale studies. nih.gov It allows for the robust and reliable quantification of DEP exposure, enabling epidemiologists to establish statistically significant correlations between maternal DEP levels during pregnancy and adverse developmental outcomes in their children.

Table 1: Selected Research Findings on Reproductive and Developmental Effects of Diethyl Phthalate (DEP)

Research AreaFindingSpecies/Population
Developmental Toxicity Reduced postnatal growth and developmental delays (e.g., delayed vaginal opening) at high doses.Rats
Male Reproductive Health Associated with a decrease in anogenital distance and altered hormone concentrations in male infants.Humans (prenatal exposure)
Sperm Parameters Some in vitro studies show reductions in human sperm motility and increased DNA damage.Humans (in vitro)
Female Reproductive Health High doses in animal studies inhibited body weight gains in F1 and F2 pups.Rats

Research on Metabolic Dysregulation and Associated Health Outcomes

Emerging research indicates that phthalates, including DEP, may play a role in metabolic dysregulation by affecting adipose tissue (fat cells). Chronic exposure to DEP has been shown to impair adipocyte function by downregulating key transcription factors like peroxisome proliferator‐activated receptor γ (PPARγ). nih.gov This disruption can compromise the function of adipocytes, leading to increased inflammation and apoptosis (cell death) within adipose tissue. nih.gov Phthalate exposure has also been linked to the stimulation of pro-inflammatory cytokines, such as TNF-α, in adipose tissue, contributing to a state of chronic, low-grade inflammation associated with metabolic diseases.

Investigating these cellular mechanisms requires precise analytical methods to quantify the uptake and metabolic conversion of DEP in adipocyte cell cultures and animal models. By using this compound as an internal standard, researchers can confidently measure the exact concentrations of DEP and its metabolites within these systems. This accuracy is essential for understanding the specific molecular pathways that are disrupted and for determining the concentration at which these adverse effects on adipocyte function and inflammation occur.

Epidemiological studies have begun to link phthalate exposure to an increased risk of cardiometabolic diseases. ekb.eg Exposure to DEP and other phthalates has been associated with risk factors such as changes in blood pressure, atherosclerosis, and metabolic syndrome. ekb.egresearchgate.net Oxidative stress has been proposed as a key mechanism through which phthalates may contribute to cardiometabolic risk, potentially by disrupting glucose and lipid homeostasis and inducing insulin (B600854) resistance. ekb.eg

Assessing cardiometabolic risk in human populations necessitates large-scale biomonitoring studies that analyze thousands of participants. epa.gov The analytical methods used must be both accurate and high-throughput. The use of this compound in automated analytical platforms, such as on-line solid-phase extraction coupled with LC-MS/MS, facilitates the rapid and precise measurement of DEP metabolites in large batches of urine samples. researchgate.net This enhanced analytical capability provides the robust exposure data needed to identify associations between DEP exposure and key cardiometabolic markers like blood pressure, insulin resistance, and cholesterol levels, thereby strengthening the evidence base for risk assessment.

Applications in Foodomics and Food Safety Research

Diet is considered a major pathway for human exposure to many phthalates. mdpi.comtaiwanwatch.org.tw DEP can migrate into food from various sources, including processing equipment (e.g., PVC tubing), food packaging materials, and environmental contamination. taiwanwatch.org.twmdpi.com It has been detected, though often at low concentrations, in a wide range of food products. nih.gov

The field of "foodomics" aims to comprehensively analyze food composition, including nutrients, contaminants, and other biologically active compounds. In the context of food safety, regulatory bodies and researchers require highly reliable methods to monitor phthalate levels in the food supply. europa.eu Analyzing phthalates in complex food matrices, especially fatty foods like oils and dairy products, presents significant analytical challenges due to matrix interference. mdpi.comrsc.org The use of this compound as an internal standard in isotope dilution mass spectrometry is crucial for overcoming these challenges. rsc.orgtoxicfreefood.org It ensures accurate quantification by compensating for any loss of the analyte during the extensive extraction and clean-up steps required for these complex samples. mdpi.com This allows for the dependable enforcement of food safety standards and the accurate assessment of dietary exposure to DEP.

Enhancement of Health Risk Assessment Methodologies through Deuterated Phthalate Data

Health risk assessment is a systematic process that compares chemical exposure data with toxicological data to characterize the potential for adverse health effects in a population. nih.gov A critical component of this process is the accurate estimation of human exposure, which is often accomplished through biomonitoring. epa.govnih.gov

The quality of a risk assessment is fundamentally dependent on the quality of the underlying exposure data. The use of deuterated internal standards like this compound has revolutionized human biomonitoring by providing highly accurate and precise measurements of chemical exposure. wisdomlib.orgclearsynth.com This high-quality data allows risk assessors to:

Generate more reliable estimates of daily intake for the general population and for vulnerable subgroups like children and pregnant women.

Perform more accurate comparisons of exposure levels to health-based guidance values, such as a Tolerable Daily Intake (TDI).

By enabling the generation of robust exposure datasets, this compound and other deuterated standards enhance the entire health risk assessment framework, leading to more informed public health decisions and regulatory actions concerning phthalates.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes and characterization methods for deuterated Diethyl phthalate-D14?

  • Methodological Answer : this compound is synthesized via deuteration of the ethyl groups in diethyl phthalate using deuterated reagents (e.g., D₂O or deuterated ethanol). Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and mass spectrometry (MS) to verify isotopic purity (>98 atom% D). Analytical standards, such as those listed in environmental reference materials, are critical for validating synthetic outcomes .

Q. Which analytical techniques are optimal for detecting this compound in environmental matrices?

  • Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) are preferred due to their sensitivity in distinguishing deuterated compounds from non-deuterated analogs. Isotopic dilution methods using deuterated internal standards (e.g., dicyclohexyl phthalate-d4) improve quantification accuracy. Sample preparation should include solid-phase extraction (SPE) to minimize matrix interference .

Advanced Research Questions

Q. How can researchers design experiments to assess the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Isotopic tracing studies using deuterated phthalates enable tracking of metabolites (e.g., monoethyl phthalate) via high-resolution MS. In vitro hepatic microsomal assays paired with in vivo rodent models can elucidate enzymatic hydrolysis and oxidation pathways. Researchers must account for potential isotopic effects, as deuterium substitution may alter metabolic rates compared to non-deuterated analogs .

Q. What statistical approaches address contradictions in epidemiological studies linking phthalate exposure to health outcomes?

  • Methodological Answer : Confounding variables (e.g., co-exposure to non-cosmetic phthalates) require multivariate regression models. Bayesian analysis or sensitivity testing can assess the robustness of associations, such as urinary phthalate levels and diabetes risk. Studies should stratify populations by exposure sources (e.g., dietary vs. cosmetic) to isolate causative factors, as highlighted in debates over airway inflammation data .

Q. What methodological challenges arise in quantifying low-level this compound exposure in human biomonitoring studies?

  • Methodological Answer : Cross-contamination during sample collection (e.g., from plastic labware) must be mitigated using glass containers. Limits of detection (LODs) for deuterated phthalates in urine or serum require validation via spike-recovery experiments. Researchers should also control for background deuterium levels in non-exposed cohorts to avoid false positives .

Research Gaps and Future Directions

Q. What are the critical data gaps in understanding the cumulative risk of this compound and other phthalates?

  • Methodological Answer : Mechanistic studies are needed to clarify interactions between phthalates and nuclear receptors (e.g., PPARγ) implicated in metabolic disorders. Longitudinal cohort studies with repeated biomonitoring can resolve temporal exposure patterns. Additionally, harmonizing analytical protocols across labs (e.g., via interlaboratory comparisons) would reduce variability in exposure estimates .

Q. How can isotopic labeling improve source apportionment of this compound in environmental fate studies?

  • Methodological Answer : Deuterated phthalates serve as tracers to distinguish industrial emissions from consumer product degradation in environmental samples. Stable isotope probing (SIP) coupled with GC-MS can track biodegradation pathways in soil or water systems, while accounting for abiotic degradation kinetics (e.g., hydrolysis rates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.